N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with piperazine and carbothioamide under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)piperazine: A related compound with similar structural features.
4-(4-fluorophenyl)piperazine: Another related compound with a different substitution pattern.
N-(3,4-dichlorophenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide: A compound with a similar core structure but different substituents.
Uniqueness
N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its unique structure may result in different reactivity, stability, and pharmacological effects compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3S/c18-15-6-3-13(11-16(15)19)21-17(24)23-9-7-22(8-10-23)14-4-1-12(20)2-5-14/h1-6,11H,7-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCKYAPSATWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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